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Compound of Interest

Compound Name: 1-Octylpyrrolidin-2-one

Cat. No.: B1229347

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-

Octylpyrrolidin-2-one (CAS No: 2687-94-7), a compound of interest in various chemical and
pharmaceutical research fields. The following sections detail its Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental

protocols for acquiring such spectra.

Data Presentation

The spectroscopic data for 1-Octylpyrrolidin-2-one is summarized in the tables below. It is
important to note that while the availability of this data is confirmed in several spectral
databases, the precise, experimentally determined values for chemical shifts, absorption
peaks, and mass-to-charge ratios were not directly retrievable from the conducted searches.
The presented data is therefore based on predicted values derived from the known structure of
the molecule and typical spectroscopic ranges for its constituent functional groups.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy provides insight into the proton environments within a molecule. The
predicted spectrum of 1-Octylpyrrolidin-2-one would feature distinct signals for the protons of
the octyl chain and the pyrrolidinone ring.
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Chemical Shift (8)

Multiplicity Number of Protons  Assignment
(ppm)
~3.25 t 2H N-CH2-(CH2)e-CHs3
~2.30 t 2H -CH2-C=0
~2.00 p 2H -CH2-CH2-C=0
N-CH2-CHz-(CHz)s-
~1.50 m 2H
CHs
~1.28 m 10H N-(CHz)2-(CHz2)s-CHs
~0.88 t 3H -CHs

Predicted data in CDCIs solvent.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR spectroscopy identifies the different carbon environments in a molecule. The
predicted spectrum of 1-Octylpyrrolidin-2-one would show signals for the carbonyl carbon,
the carbons of the pyrrolidinone ring, and the carbons of the octyl chain.
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Chemical Shift (8) (ppm) Assighment

~175.0 C=0

~49.5 N-CHz (ring)

~45.0 N-CHz (octyl)

~31.8 -CH2-CH2-C=0

~31.0 N-(CH2)s-CH2-CH2-CHs
~29.4 N-CHz-CHz-(CHz)s-CH3
~29.2 (multiple) N-(CHz)2-(CHz)3-CH2-CH2-CHs
~26.8 N-(CHz2)4-CH2-CH2-CH2-CHs
~22.6 -CH2-CHs

~18.0 -CH2-CH2-C=0

~14.1 -CH3

Predicted data in CDCIs solvent.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 1-Octylpyrrolidin-2-one is expected to be characterized by a strong absorption
band for the amide carbonyl group and various C-H stretching and bending vibrations.

Wavenumber (cm~?) Intensity Assignment

~2955, ~2925, ~2855 Strong C-H stretching (alkyl)
~1680 Very Strong C=0 stretching (amide)
~1465 Medium CHz scissoring

~1290 Medium C-N stretching

Predicted data for a neat liquid sample.
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For 1-Octylpyrrolidin-2-one (Molecular Weight: 197.32 g/mol ), the mass
spectrum would show the molecular ion peak and various fragment ions.

m/z Relative Intensity Possible Fragment lon
197 Low [M]* (Molecular lon)

98 High (Base Peak) [CsHsNO]*

85 Medium [CaHsNO]*

56 Medium [CaHs]*

41 Medium [CsHs]*

Predicted fragmentation pattern for Electron lonization (El) Mass Spectrometry.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.
Instrument-specific parameters should be optimized for best results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 1-Octylpyrrolidin-2-one in about
0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCIs) in a clean, dry NMR tube.

 Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane
(TMS), to provide a reference signal at O ppm.

o Data Acquisition: Place the NMR tube into the spectrometer's probe. The instrument is then
tuned and shimmed to optimize the magnetic field homogeneity. Standard one-dimensional
pulse programs are used to acquire the *H and 13C spectra.

Infrared (IR) Spectroscopy
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This protocol describes the Attenuated Total Reflectance (ATR) technique, which is suitable for
liquid samples.

e Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This
will be subtracted from the sample spectrum.

» Sample Application: Place a small drop of neat 1-Octylpyrrolidin-2-one directly onto the
ATR crystal.

» Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.
Acquire the FTIR spectrum. The instrument's software will automatically ratio the sample
spectrum against the background to generate the final absorbance or transmittance
spectrum.

o Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or
acetone) after the measurement.

Mass Spectrometry (MS)

This protocol outlines a general procedure for Gas Chromatography-Mass Spectrometry (GC-
MS).

o Sample Preparation: Prepare a dilute solution of 1-Octylpyrrolidin-2-one (e.g., 1 mg/mL) in
a volatile organic solvent such as dichloromethane or hexane.

e Injection: Inject a small volume (e.g., 1 pL) of the sample solution into the GC, where it is
vaporized and separated based on its boiling point and interaction with the column’s
stationary phase.

« lonization: As the compound elutes from the GC column, it enters the mass spectrometer
and is ionized, typically using Electron lonization (EI).

e Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer.

» Detection: A detector records the abundance of each ion at a specific m/z value, generating
the mass spectrum.
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Mandatory Visualization

The following diagram illustrates a logical workflow for the spectroscopic analysis of an organic
compound such as 1-Octylpyrrolidin-2-one.
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Logical workflow for spectroscopic analysis.

« To cite this document: BenchChem. [Spectroscopic Profile of 1-Octylpyrrolidin-2-one: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1229347#1-octylpyrrolidin-2-one-spectroscopic-data-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1229347?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1229347?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

